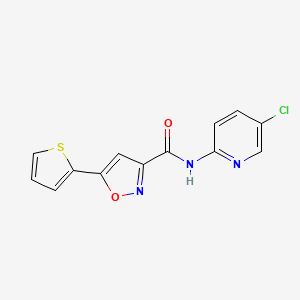![molecular formula C16H17N5O3S2 B4624051 4-methoxy-N-{2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethyl}benzenesulfonamide](/img/structure/B4624051.png)
4-methoxy-N-{2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethyl}benzenesulfonamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of tetrazole derivatives, including those similar to the target compound, involves specific reactions tailored to introduce the tetrazole ring and the sulfonamide group. For example, reactions have been described involving intermediate compounds reacting with thiourea or by cyclocondensation reactions starting from specific benzaldehydes or acetophenones to form the core tetrazole structure and sulfonamide functionality (Rozentsveig et al., 2011; Gul et al., 2016).
Molecular Structure Analysis
X-ray crystallography studies provide insights into the molecular structure, revealing that tetrazole rings are essentially planar and that the sulfonamide groups can form intermolecular hydrogen bonds, contributing to the compound's stability and potential interactions (Al-Hourani et al., 2015; Al-Hourani et al., 2016).
Chemical Reactions and Properties
The target compound, like its analogs, may participate in various chemical reactions due to its functional groups. These can include interactions with enzymes or potential for binding to receptors, demonstrated through molecular docking studies to predict interactions within biological systems (Al-Hourani et al., 2015; Al-Hourani et al., 2016).
Physical Properties Analysis
While specific data on the physical properties of the target compound were not directly found, related compounds show that physical properties such as solubility and crystalline form can significantly influence their biological activity and interactions. The crystalline structure and solubility are influenced by the compound's molecular geometry and intermolecular interactions (Al-Hourani et al., 2015).
Chemical Properties Analysis
The chemical properties of such compounds, including reactivity and stability, are crucial for their biological activity. The presence of the tetrazole and sulfonamide groups contributes to the compound's ability to act as a hydrogen bond donor or acceptor, influencing its interaction with biological targets (Al-Hourani et al., 2015; Al-Hourani et al., 2016).
Wissenschaftliche Forschungsanwendungen
Photodynamic Therapy Applications
A study on new zinc phthalocyanine substituted with benzenesulfonamide derivative groups, including Schiff base, highlights its application in photodynamic therapy (PDT). The compounds demonstrated useful properties as photosensitizers due to their good fluorescence, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, essential for Type II PDT mechanisms for treating cancer (Pişkin, Canpolat, & Öztürk, 2020).
Antiproliferative Activities
Research on N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides derivatives, including a compound similar in structure to the one , showed significant antiproliferative activity against tumor cell lines. This suggests potential applications in cancer research and treatment, highlighting the role of structural modifications in enhancing therapeutic efficacy (Motavallizadeh et al., 2014).
Enzyme Inhibition for Therapeutic Applications
Sulfonamides, including benzenesulfonamide derivatives, have been studied extensively for their enzyme inhibitory activities, particularly as carbonic anhydrase inhibitors. These inhibitors have applications in treating various conditions, such as glaucoma, by reducing intraocular pressure. The research demonstrates the versatility of sulfonamides in therapeutic development and their potential for new treatments based on enzyme inhibition mechanisms (Casini, Scozzafava, Mincione, Menabuoni, & Supuran, 2002).
Eigenschaften
IUPAC Name |
4-methoxy-N-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O3S2/c1-24-14-7-9-15(10-8-14)26(22,23)17-11-12-25-16-18-19-20-21(16)13-5-3-2-4-6-13/h2-10,17H,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIDRBVHSPKYPIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NCCSC2=NN=NN2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-N-{2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-YL)sulfanyl]ethyl}benzene-1-sulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



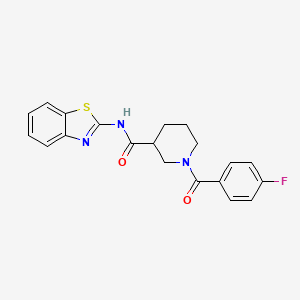
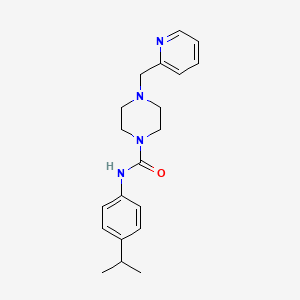

![N-(2-methoxybenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B4623990.png)
![methyl 3-chloro-6-{[(2-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furoyl}hydrazino)carbonothioyl]amino}-1-benzothiophene-2-carboxylate](/img/structure/B4624000.png)
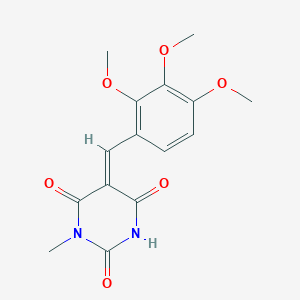
![5,6-dimethyl-2-[(4-methylbenzyl)thio]-3-(3-pyridinylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4624009.png)
![[(6-amino-1,3-benzothiazol-2-yl)thio]acetonitrile](/img/structure/B4624018.png)
![ethyl 2-({[2-(5-methyl-2-thienyl)-4-quinolinyl]carbonyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B4624021.png)
![N-[2-(1H-indol-3-yl)ethyl]-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide](/img/structure/B4624029.png)
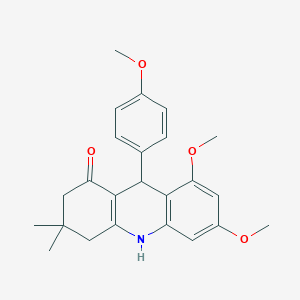
![4-[methyl(phenylsulfonyl)amino]-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B4624049.png)
![3-(2,5-dimethylbenzyl)-1-(2-methoxyphenyl)-5,7-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4624052.png)
